4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
Description
The compound 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring dual sulfonyl groups at positions 2 and 4 of the heterocyclic ring. The 4-methylphenylsulfonyl group contributes aromatic bulk and electron-withdrawing properties, while the propylsulfonyl substituent enhances hydrophilicity. The structural complexity of this compound suggests applications in medicinal chemistry, particularly in targeting sulfonyl-dependent enzyme systems.
Properties
Molecular Formula |
C16H20N2O4S3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H20N2O4S3/c1-4-10-17-14-15(18-16(23-14)24(19,20)11-5-2)25(21,22)13-8-6-12(3)7-9-13/h4,6-9,17H,1,5,10-11H2,2-3H3 |
InChI Key |
PELSMYIRDPIRGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl groups via sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would also be critical considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Substitution: The sulfonyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The thiazole ring is known for its biological activity, and derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or antimicrobial activity. Further research could lead to the development of new therapeutic agents.
Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl groups can enhance the compound’s solubility and reactivity, allowing it to penetrate biological membranes and reach its targets more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiazole and thiadiazole derivatives with sulfonyl and amine substituents are prevalent in pharmacological research. Below is a comparative analysis of key compounds:
Key Structural and Functional Differences
Sulfonyl Group Variations: The target compound’s dual sulfonyl groups (4-methylphenyl and propyl) contrast with 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-... (), which includes a 4-chlorophenylsulfonyl group. Chlorine substituents often enhance binding affinity but reduce metabolic stability compared to methyl groups . SSR125543A () lacks sulfonyl groups but incorporates a chloro-methoxy-phenyl system, demonstrating nanomolar CRF₁ antagonism.
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine () shares the allylamine substituent but on a thiadiazole ring.
Thiazoles with sulfonyl groups, however, are frequently investigated for kinase inhibition and antimicrobial effects .
Biological Activity
The compound 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-(propylsulfonyl)-1,3-thiazol-5-amine |
| InChI Key | CAHCUBPQECISKM-UHFFFAOYSA-N |
Synthesis
The synthesis of thiazole derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be synthesized through the following general steps:
- Formation of the Thiazole Ring : This involves the condensation of appropriate amines and thioketones.
- Sulfonylation : The introduction of sulfonyl groups can be achieved using sulfonyl chlorides in the presence of bases.
- Alkylation : The allyl group is introduced via alkylation reactions with suitable halides.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various thiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is expected to have similar properties due to its structural analogies with other active thiazole derivatives .
Antiviral Activity
Thiazoles have been investigated for their antiviral potential. A related study highlighted that thiazole derivatives could inhibit viral replication by interfering with viral enzymes or host cell interactions. The specific compound may exhibit similar mechanisms, potentially making it a candidate for antiviral drug development .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., A549) have shown that certain thiazole derivatives possess low cytotoxicity at therapeutic concentrations. While specific data on this compound's cytotoxicity is limited, its structural features suggest favorable safety profiles compared to other compounds in its class .
The biological activity of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine may involve:
- Enzyme Inhibition : The sulfonamide moiety may bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound could interact with specific receptors involved in inflammatory pathways, reducing inflammatory responses.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Antibacterial Activity : A series of substituted thiazoles demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Antiviral Research : In vitro studies have shown that certain thiazole derivatives can inhibit viral replication in cell cultures, highlighting their potential as antiviral agents .
- Cytotoxicity Assessment : Compounds bearing similar structures were tested for cytotoxic effects on cancer cell lines, revealing promising results with low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
